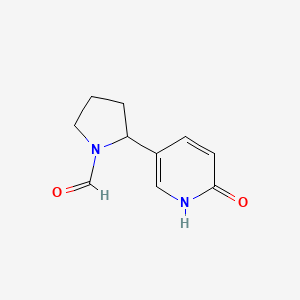

2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring linked via a methylene group to a 6-oxo-1,6-dihydropyridin-3-yl moiety. Its structural complexity, combining a saturated five-membered ring (pyrrolidine) with a partially unsaturated six-membered ring (dihydropyridinone), distinguishes it from simpler pyridine or pyrrolidine derivatives. This compound’s dual functionality (aldehyde and lactam) suggests applications in Schiff base formation, metal coordination, or as a pharmacophore in drug design .

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C10H12N2O2/c13-7-12-5-1-2-9(12)8-3-4-10(14)11-6-8/h3-4,6-7,9H,1-2,5H2,(H,11,14) |

InChI Key |

XUQDQNCFBYCPIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C=O)C2=CNC(=O)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The keto group can be reduced to form a hydroxyl group.

Substitution: The hydrogen atoms on the pyridine and pyrrolidine rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Various reagents, including halogens and organometallic compounds, can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylic acid.

Reduction: Formation of 2-(6-Hydroxy-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde is with a molecular weight of approximately 192.21 g/mol. The compound features a pyrrolidine ring fused with a 6-oxo-1,6-dihydropyridine moiety, which contributes to its unique chemical properties and biological activities.

Chemical Structure:

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antibacterial Properties : Preliminary research suggests that this compound exhibits significant antibacterial activity. This makes it a candidate for further investigation in the development of new antibiotics targeting resistant bacterial strains.

- Neuroprotective Effects : Compounds structurally related to 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine have shown promise in neuroprotection and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antioxidant Activity : Research indicates that the compound may possess antioxidant properties, which could be leveraged in formulations aimed at reducing oxidative stress in various pathological conditions .

Potential Applications

Given its biological activities, this compound has several potential applications:

Drug Development

The compound's antibacterial and neuroprotective properties suggest its utility in developing new therapeutic agents. It can serve as a lead compound for synthesizing derivatives with enhanced efficacy and reduced toxicity.

Research Tool

Due to its unique structure and biological activities, this compound can be employed as a research tool in pharmacological studies aimed at understanding the mechanisms of action of similar compounds.

Formulations for Neurodegenerative Diseases

The neuroprotective effects observed in related compounds indicate that formulations containing 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine could be explored for their potential in treating or managing neurodegenerative diseases.

Case Study 1: Antibacterial Activity

A study conducted on various derivatives of pyrrolidine compounds demonstrated that those containing the 6-Oxo group exhibited enhanced antibacterial activity against Gram-positive bacteria. This finding supports the hypothesis that 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine could be effective against resistant strains .

Case Study 2: Neuroprotection

In vitro studies on neuronal cell lines treated with compounds similar to 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine showed reduced apoptosis and improved cell viability under oxidative stress conditions. These results suggest potential applications in neuroprotective therapies .

Mechanism of Action

The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Highest Similarity (0.83): 6-Oxo-1,6-dihydropyridine-3-carbaldehyde shares the aldehyde and dihydropyridinone core but lacks the pyrrolidine ring, indicating that the pyrrolidine moiety significantly differentiates the target compound .

- Functional Group Variations : Replacement of the aldehyde with carboxylic acid (701-44-0) or carboxamide (491-30-5) reduces similarity, highlighting the aldehyde’s role in defining reactivity.

Physicochemical Properties

- Reactivity : The aldehyde group in the target compound confers higher electrophilicity compared to carboxamide or carboxylic acid derivatives, facilitating nucleophilic additions (e.g., imine formation).

- Solubility: The pyrrolidine ring introduces basicity (pKa ~11), enhancing water solubility under acidic conditions. In contrast, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (491-30-5) exhibits lower solubility due to its non-ionizable carboxamide group.

- Stability : Aldehydes are prone to oxidation, whereas carboxamides (e.g., 491-30-5) and carboxylic acids (e.g., 701-44-0) are more stable under ambient conditions .

Research Findings and Limitations

Current data, derived from structural similarity analyses, emphasize the target compound’s unique hybrid architecture. However, critical gaps persist:

- Pharmacological Data: No experimental evidence on bioavailability, toxicity, or target binding is available for the compound or its analogs.

- Unspecified Compound (106984-91-2) : Absence of structural details precludes meaningful comparison.

Recommendations : Prioritize crystallographic studies (e.g., using SHELX suites for structural refinement) and in vitro assays to validate hypothesized applications .

Biological Activity

2-(6-Oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carbaldehyde, with the chemical formula and a molecular weight of 192.21 g/mol, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is particularly interesting due to its structural features, which include a pyrrolidine ring and a 6-oxo-1,6-dihydropyridine moiety.

Antibacterial Properties

Preliminary studies suggest that this compound exhibits significant antibacterial properties. Its mechanism of action appears to involve interaction with bacterial cell wall synthesis enzymes, making it a candidate for further research in antibiotic development .

Neuroprotective Effects

Similar compounds have been reported to have neuroprotective effects, indicating that this compound may also play a role in treating neurodegenerative diseases. The structural similarities with known neuroprotective agents suggest potential applications in this area .

Anticonvulsant Activity

Research indicates that derivatives of compounds similar to this compound show anticonvulsant activity in various animal models. For example, studies have demonstrated that certain related compounds exhibit protective effects against seizures, suggesting that this compound could also possess similar properties .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antibacterial | Significant activity against various bacterial strains; potential for antibiotic development. |

| Neuroprotective | Possible applications in treating neurodegenerative diseases based on structural similarities. |

| Anticonvulsant | Exhibits protective effects against seizures in animal models; further research needed. |

Study on Antibacterial Activity

A study conducted on the antibacterial efficacy of this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Neuroprotective Mechanism Investigation

In vitro studies investigated the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The findings indicated that these compounds significantly reduced cell death and oxidative damage markers compared to control groups, highlighting the therapeutic potential of this compound .

Anticonvulsant Activity Assessment

In an animal study assessing anticonvulsant properties, related compounds showed varying degrees of efficacy in protecting against induced seizures. The most active derivatives demonstrated ED50 values significantly lower than those of standard anticonvulsants like valproic acid and ethosuximide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.